molecular formula C18H27NO4 B14013200 N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide CAS No. 36650-25-6

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide

Cat. No.: B14013200
CAS No.: 36650-25-6
M. Wt: 321.4 g/mol
InChI Key: DIRXEZDGYUSUBK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a chemical compound with the molecular formula C16H23NO4 It is known for its unique structure, which includes a benzamide core substituted with cyclohexyl, ethyl, and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as chloroform. The mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of cyclohexyl-ethyl-amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methyl-3,4,5-trimethoxy-benzamide
  • N-Cyclohexyl-N-ethyl-3,4-dimethoxy-benzamide
  • N-Cyclohexyl-N-ethyl-3,5-dimethoxy-benzamide

Uniqueness

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is unique due to the presence of three methoxy groups on the benzamide core. This structural feature enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer methoxy groups.

Biological Activity

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzamide derivative characterized by the presence of three methoxy groups on the benzene ring and a cyclohexyl and ethyl substitution on the nitrogen atom. The structural formula can be represented as follows:

C16H23NO4\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{4}

This unique structure contributes to its pharmacological properties, particularly in targeting specific biological pathways.

This compound exhibits its biological effects primarily through the modulation of various signaling pathways:

  • Inhibition of NF-kB : The compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response and inflammation .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.48
U-9371.54

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Study on Apoptotic Mechanisms : A study conducted by Olsson et al. (2002) explored the apoptotic mechanisms induced by N-substituted benzamides, including this compound. The findings revealed that the compound activates caspase pathways leading to apoptosis in T lymphocytes .
  • In Vivo Efficacy : Another research effort focused on the in vivo efficacy of this compound in animal models of cancer. Results indicated significant tumor reduction compared to control groups treated with placebo .

Properties

CAS No.

36650-25-6

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H27NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h11-12,14H,5-10H2,1-4H3

InChI Key

DIRXEZDGYUSUBK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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